molecular formula C14H18N4O2 B14923021 methyl 1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylate

methyl 1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylate

Cat. No.: B14923021
M. Wt: 274.32 g/mol
InChI Key: FOVKPEIIWRENMM-UHFFFAOYSA-N
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Description

Methyl 1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative. For instance, the reaction of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde with methyl hydrazine under acidic conditions can yield the desired pyrazole ring.

    Esterification: The carboxylic acid group on the pyrazole ring can be esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Pyrazole-4-carboxylic acid derivatives.

    Reduction: Pyrazole-4-methanol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and dyes due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of methyl 1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-3-carboxylic acid
  • 1-cyclopentyl-1H-pyrazole-3-carbaldehyde
  • 3,5-dimethyl-1H-pyrazole

Uniqueness

Methyl 1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylate is unique due to the presence of both a cyclopentyl group and a methyl ester group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical modifications, making it a valuable compound for various applications.

Biological Activity

Methyl 1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological potential.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms. They are known for their versatility in biological applications, including antimicrobial, anticancer, anti-inflammatory, and analgesic activities. The specific compound in focus has a unique structure that contributes to its biological efficacy.

PropertyValue
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
IUPAC NameMethyl 2-(1-cyclopentylpyrazol-3-yl)acetate
InChI KeyUVYKVZVKZDPCQM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring facilitates binding to these targets, which can lead to modulation of their activity. This compound's cyclopentyl group and acetate ester enhance its binding affinity and stability, resulting in significant biological effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit substantial antimicrobial properties. For instance, studies have shown that certain pyrazole carboxylic acid derivatives possess activity against a range of pathogens, including bacteria and fungi. The compound under review has demonstrated:

  • Bactericidal Effects : Effective against gram-positive and gram-negative bacteria.
  • Fungicidal Properties : Active against various fungal strains, showing potential for therapeutic applications in treating infections.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism may involve interference with cell cycle progression or modulation of signaling pathways associated with cancer proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives showed MIC values as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Activity : Research indicated that the compound significantly reduced inflammatory markers in animal models .
  • Anticancer Activity : In vitro assays revealed that this compound inhibited the proliferation of various cancer cell lines with IC50 values ranging from 5 to 20 μM .

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

methyl 1-[(1-cyclopentylpyrazol-3-yl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C14H18N4O2/c1-20-14(19)11-8-15-17(9-11)10-12-6-7-18(16-12)13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3

InChI Key

FOVKPEIIWRENMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=NN(C=C2)C3CCCC3

Origin of Product

United States

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